Pethoxamid

Catalog No.
S627848
CAS No.
106700-29-2
M.F
C16H22ClNO2
M. Wt
295.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pethoxamid

CAS Number

106700-29-2

Product Name

Pethoxamid

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide

Molecular Formula

C16H22ClNO2

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3

InChI Key

CSWIKHNSBZVWNQ-UHFFFAOYSA-N

SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1

Synonyms

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl)acetamide, pethoxamid

Canonical SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1

Mode of Action

Pethoxamid disrupts plant growth by inhibiting the production of Very-Long-Chain Fatty Acids (VLCFAs) in germinating weeds. VLCFAs are essential components of plant cell membranes, and their inhibition disrupts membrane integrity, ultimately leading to cell death [Source: Advances in Crop Science and Technology - Efficacy of Early-Season Applications of Acetochlor and Pethoxamid in Rice, ]. This mechanism of action makes pethoxamid effective against a broad spectrum of grassy weeds, including barnyardgrass, crabgrass, and foxtail [Source: University of California, Davis - Weed Science - Herbicide Mode of Action Classification System, ].

Understanding Weed Resistance Mechanisms

Scientific research also utilizes pethoxamid to study the development of herbicide resistance in weeds. By exposing weed populations to varying concentrations of pethoxamid over multiple generations, researchers can identify mutations that confer resistance to the herbicide. This knowledge helps develop strategies to manage herbicide resistance in agricultural fields and maintain the effectiveness of weed control methods [Source: Weed Science, Volume 52, Issue 1, 2004, Pages 10-16, ].

Investigating Environmental Fate and Impact

Pethoxamid's environmental fate and impact are also subjects of scientific research. Studies examine its degradation rate in soil and water, potential for leaching and movement through different environmental compartments, and its effects on non-target organisms like beneficial insects and soil microbes [Source: Journal of Environmental Science and Health, Part B, 2002, Vol. 37, No. 1, Pages 1-16, ]. This research is crucial for ensuring the safe and sustainable use of pethoxamid in agricultural practices.

Pethoxamid is a synthetic compound classified as an herbicide, with the chemical formula C₁₆H₂₂ClNO₂ and a molecular weight of approximately 295.8 g/mol. It functions primarily as a pre-emergent herbicide, targeting various annual grasses and broadleaf weeds. Pethoxamid acts by inhibiting the biosynthesis of fatty acids, which is critical for plant growth and development. Its application is particularly noted in agricultural settings, where it helps manage weed populations effectively while minimizing crop competition .

Pethoxamid undergoes several chemical transformations in the environment and within biological systems. The primary metabolic pathway involves glutathione conjugation, which facilitates the substitution of chloride ions. This reaction is crucial for detoxifying the compound, allowing it to be excreted or further metabolized by organisms . Additionally, pethoxamid can undergo hydrolysis and oxidation reactions, contributing to its degradation in soil and water environments .

The biological activity of pethoxamid has been investigated in various studies. It exhibits cytotoxic effects on certain cell types at concentrations starting from 1 part per million (ppm). Research indicates that exposure to pethoxamid can lead to increased fatty acid accumulation in hepatic cells, suggesting potential implications for metabolic health . Furthermore, studies have shown that pethoxamid can influence cellular detoxification processes, with cells exhibiting responses aimed at mitigating toxicity .

Pethoxamid is synthesized through a multi-step chemical process that typically involves the reaction of specific precursors under controlled conditions. The synthesis generally includes:

  • Formation of Key Intermediates: Initial reactions produce key intermediates that serve as building blocks for pethoxamid.
  • Chlorination: The introduction of chlorine atoms into the molecular structure is a critical step.
  • Final Coupling Reactions: These reactions finalize the formation of pethoxamid, ensuring the correct functional groups are present for its herbicidal activity.

Specific detailed methodologies may vary among different manufacturers but generally follow these principles to achieve high purity and efficacy .

Pethoxamid is primarily utilized in agriculture as a pre-emergent herbicide. Its applications include:

  • Weed Control: Effective against a range of annual grasses and broadleaf weeds.
  • Crop Protection: Helps maintain crop yield by reducing competition from unwanted vegetation.
  • Soil Residual Activity: Provides residual control lasting between 8 to 10 weeks, depending on application rates and environmental conditions .

Studies on interaction effects involving pethoxamid reveal its complex behavior in various environments. For instance:

  • Soil Amendments: The presence of organic amendments can enhance the dissipation rates of pethoxamid in soil, indicating that soil composition significantly affects its persistence and efficacy .
  • Toxicological Profiles: Research has shown interactions with cellular pathways related to detoxification, highlighting how pethoxamid impacts metabolic processes in non-target organisms .

Several compounds exhibit similar herbicidal properties to pethoxamid. A comparison highlights their unique characteristics:

Compound NameChemical FormulaMechanism of ActionUnique Features
PethoxamidC₁₆H₂₂ClNO₂Inhibits fatty acid biosynthesisPre-emergent activity with long residual effect
PendimethalinC₁₄H₁₈N₄Inhibits cell divisionPrimarily used for annual grass control
Dimethenamid-PC₁₄H₁₈ClN₃ODisrupts cellular processesEffective against both grasses and broadleaf weeds
IsoxabenC₁₂H₁₅ClN₂OInhibits cell wall synthesisSelective for broadleaf weeds

Pethoxamid stands out due to its specific mechanism targeting fatty acid biosynthesis, making it particularly effective against a broad spectrum of weeds while having a favorable environmental profile compared to some other herbicides .

XLogP3

3.5

UNII

352ZYP854D

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

106700-29-2

Wikipedia

Pethoxamid

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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